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molecular formula C5H8O2 B377074 3-methylbut-2-enoic acid CAS No. 541-47-9

3-methylbut-2-enoic acid

Cat. No. B377074
M. Wt: 100.12 g/mol
InChI Key: YYPNJNDODFVZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05266568

Procedure details

A solution of 3,3-dimethylacrylic acid (7 g, 70 mmol) and benzyl mercaptan (8.9 mL, 7.5 mmol) in piperidine (70 mL) was heated to reflux for 2 days. Piperidine was then evaporated and the product was partitioned between EtOAc and an aqueous solution of 1N HCl. The organic phase was washed with brine and dried over MgSO4. After evaporation of the solvent the product was distilled with a Kugelrohr apparatus under high vacuum (1 mmHg) to give 15.5 g of the title compound (99% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH2:8]([SH:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>N1CCCCC1>[CH2:8]([S:15][C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
Quantity
70 mL
Type
solvent
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
Piperidine was then evaporated
CUSTOM
Type
CUSTOM
Details
the product was partitioned between EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the product
DISTILLATION
Type
DISTILLATION
Details
was distilled with a Kugelrohr apparatus under high vacuum (1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC(CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 921.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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